molecular formula C6H12ClNO B12612365 N-(Chloromethyl)-N-ethylpropanamide CAS No. 872725-68-3

N-(Chloromethyl)-N-ethylpropanamide

Cat. No.: B12612365
CAS No.: 872725-68-3
M. Wt: 149.62 g/mol
InChI Key: SSQZJQBXYKIIQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Chloromethyl)-N-ethylpropanamide is an organic compound characterized by the presence of a chloromethyl group attached to an amide nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Chloromethyl)-N-ethylpropanamide typically involves the reaction of N-ethylpropanamide with chloromethylating agents. One common method is the reaction of N-ethylpropanamide with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride or aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethylating agent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(Chloromethyl)-N-ethylpropanamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Nucleophilic Substitution: Substituted amides, thiols, or ethers.

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Amines or other reduced derivatives.

Scientific Research Applications

N-(Chloromethyl)-N-ethylpropanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(Chloromethyl)-N-ethylpropanamide involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications in their structure and function. This reactivity is exploited in medicinal chemistry to design compounds that can selectively target specific proteins or enzymes .

Comparison with Similar Compounds

Similar Compounds

  • N-(Chloromethyl)-N-methylpropanamide
  • N-(Chloromethyl)-N-isopropylpropanamide
  • N-(Chloromethyl)-N-ethylbutanamide

Uniqueness

N-(Chloromethyl)-N-ethylpropanamide is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications .

Properties

CAS No.

872725-68-3

Molecular Formula

C6H12ClNO

Molecular Weight

149.62 g/mol

IUPAC Name

N-(chloromethyl)-N-ethylpropanamide

InChI

InChI=1S/C6H12ClNO/c1-3-6(9)8(4-2)5-7/h3-5H2,1-2H3

InChI Key

SSQZJQBXYKIIQJ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N(CC)CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.